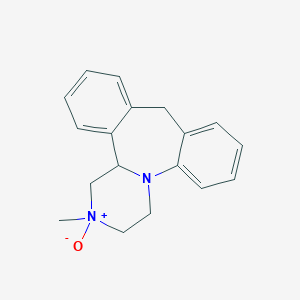
エファビレンツ不純物I
説明
Efavirenz impurity I is a byproduct or degradation product associated with the synthesis and storage of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the safety, efficacy, and stability of the drug.
科学的研究の応用
Efavirenz impurity I has several scientific research applications, including:
作用機序
Target of Action
Efavirenz Impurity I, chemically known as 7-Chloro-1-(cyclopenta-1,3-dien-1-ylmethyl)-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one , is related to Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .
Mode of Action
Similar to other NNRTIs, Efavirenz inhibits the activity of the viral RNA-directed DNA polymerase, i.e., the reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . The rate of Efavirenz phosphorylation varies, depending on the cell type .
Biochemical Pathways
Efavirenz acts on the reverse transcription pathway of the HIV replication cycle. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the integration of viral DNA into the host genome and subsequent production of new virions .
Pharmacokinetics
The pharmacokinetics of Efavirenz are characterized by significant between-subject variability, which influences both therapeutic response and adverse effects . Genetic variation in cytochrome P450 genes, especially in CYP2A6, has been linked to some of the variability in Efavirenz pharmacokinetics .
Result of Action
The inhibition of the reverse transcriptase enzyme by Efavirenz leads to a decrease in viral replication and an increase in CD4 cell counts, thereby slowing the progression of HIV disease .
Action Environment
The action of Efavirenz can be influenced by various environmental factors. For instance, genetic variations in the patient can affect the metabolism of the drug and hence its efficacy and toxicity . Furthermore, co-administration with other drugs can lead to drug-drug interactions, potentially altering the pharmacokinetics and pharmacodynamics of Efavirenz .
生化学分析
Biochemical Properties
Efavirenz, the parent compound, is known to interact with enzymes such as Cytochrome P450 2B6 (CYP2B6), which is the main catalyst of Efavirenz primary and secondary metabolism
Cellular Effects
For Efavirenz, it has been shown to cause cell death and alter cell shape in a variety of TNBC cell lines
Molecular Mechanism
Efavirenz, the parent compound, inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form
Temporal Effects in Laboratory Settings
For Efavirenz, it has been shown that exposure to the drug can disrupt the blood-brain barrier integrity and increase stroke severity
Dosage Effects in Animal Models
For Efavirenz, it has been shown that exposure to the drug can increase the severity of stroke in a model of middle cerebral artery occlusion in mice
Metabolic Pathways
Efavirenz, the parent compound, is metabolized by CYP2A6, which is the principal catalyst of Efavirenz 7-hydroxylation
Transport and Distribution
For Efavirenz, it has been suggested that transportation can be modeled by concentration and time in a uniform volumetric space
Subcellular Localization
For Efavirenz, it has been shown that the drug can disrupt the blood-brain barrier integrity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Efavirenz impurity I involves multiple steps, typically starting from the raw materials used in the production of Efavirenz. The synthetic route may include reactions such as cyclization, halogenation, and alkylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .
Industrial Production Methods
In industrial settings, the production of Efavirenz impurity I is minimized through stringent control of reaction parameters and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and reduce the levels of impurities during the manufacturing process .
化学反応の分析
Types of Reactions
Efavirenz impurity I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like methanol and acetonitrile, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, with temperature ranges from room temperature to elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of Efavirenz impurity I may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated products .
類似化合物との比較
Similar Compounds
Similar compounds to Efavirenz impurity I include other impurities and degradation products formed during the synthesis and storage of Efavirenz, such as:
- Efavirenz impurity A
- Efavirenz impurity B
- Efavirenz impurity C
- Efavirenz impurity D
- Efavirenz impurity E
Uniqueness
Efavirenz impurity I is unique in its specific chemical structure and the conditions under which it forms. Its presence and concentration can vary depending on the synthetic route and storage conditions of Efavirenz. Compared to other impurities, Efavirenz impurity I may have distinct physicochemical properties and reactivity, influencing the overall stability and safety profile of the drug .
特性
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUZELNJWOZOI-ANYOKISRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209414-26-6 | |
| Record name | SG-275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SG-275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


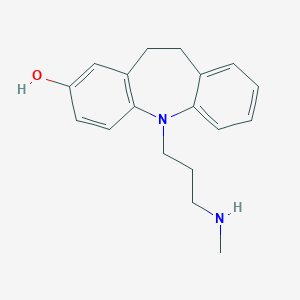

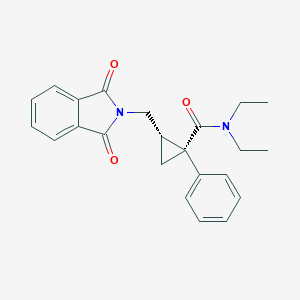
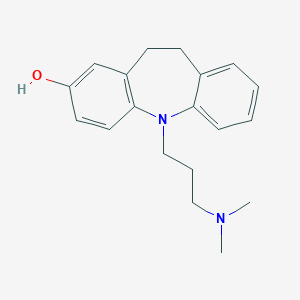
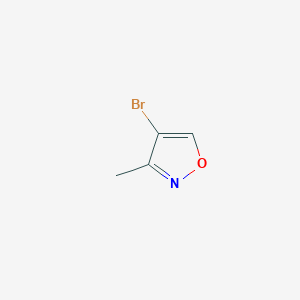
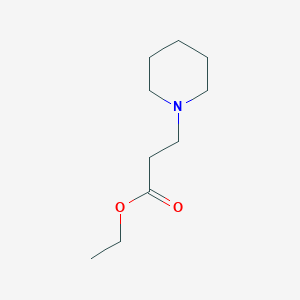
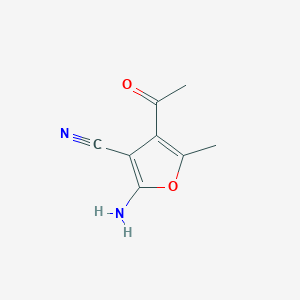
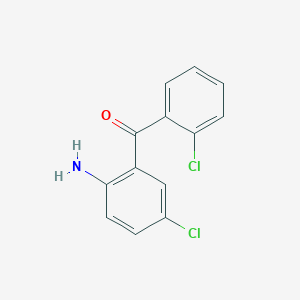
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
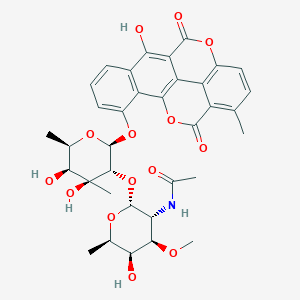
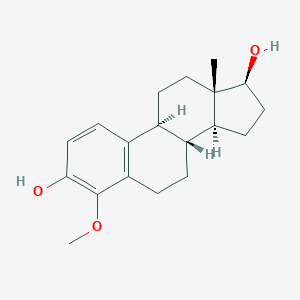
![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
